4-Benzylpiperazin-1-amine benzoate

Description

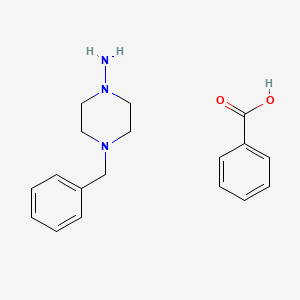

4-Benzylpiperazin-1-amine benzoate is a piperazine derivative combined with a benzoate counterion. Piperazine derivatives are widely studied for their pharmacological and chemical properties, often serving as building blocks in drug synthesis or functional materials. The benzoate moiety (C₆H₅COO⁻) enhances solubility and stability in formulations, making such compounds suitable for pharmaceutical applications.

Properties

Molecular Formula |

C18H23N3O2 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

benzoic acid;4-benzylpiperazin-1-amine |

InChI |

InChI=1S/C11H17N3.C7H6O2/c12-14-8-6-13(7-9-14)10-11-4-2-1-3-5-11;8-7(9)6-4-2-1-3-5-6/h1-5H,6-10,12H2;1-5H,(H,8,9) |

InChI Key |

BEYYLGVAECWCMP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)N.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table compares 4-benzylpiperazin-1-amine benzoate with structurally related piperazine and benzoate derivatives:

Key Observations :

- Thiophene or indole substituents (e.g., in Rizatriptan) introduce aromaticity, affecting receptor binding .

- Benzoate Counterion : Improves aqueous solubility compared to free bases. For example, Rizatriptan benzoate exhibits 70% oral bioavailability due to enhanced dissolution .

Physicochemical Properties

Benzoate-containing compounds exhibit distinct pKa and solubility profiles:

Key Observations :

Metabolic and Degradation Pathways

Microbial degradation studies on aromatic compounds reveal that Rhodococcus sp. CS-1 degrades benzoate via the benzoate pathway (13% of unigenes in T1 group), involving enzymes like benzoate 1,2-dioxygenase . While this pertains to environmental breakdown, pharmaceutical benzoates like Rizatriptan are metabolized via hepatic pathways (e.g., CYP450 enzymes), emphasizing the role of structural modifications in metabolic stability .

Preparation Methods

Reduction of 1-Benzyl-4-nitrosopiperazine to 1-Benzyl-4-aminopiperazine

A classical and well-documented method involves the reduction of 1-benzyl-4-nitrosopiperazine using zinc dust and acetic acid as reducing agents. The reaction proceeds under controlled temperature conditions (25–60 °C) with stirring:

- Zinc dust is added portionwise to a solution of 1-benzyl-4-nitrosopiperazine in acetic acid, maintaining the temperature between 25–30 °C during addition.

- The mixture is then heated to 40–60 °C for approximately 30 minutes to complete the reduction.

- After completion, the reaction mixture is filtered to remove zinc residues.

- The filtrate is basified with aqueous sodium hydroxide (50%) to liberate the free amine.

- The product is extracted with chloroform, and the solvent is removed by distillation.

- The residue is then crystallized from petroleum benzene or an appropriate solvent to yield 1-benzyl-4-aminopiperazine.

Following this, the free base can be converted into the benzoate salt by reaction with benzoic acid under suitable conditions (e.g., in an organic solvent or aqueous medium) to precipitate the benzoate salt form.

Direct Nucleophilic Substitution of Benzylpiperazine Hydrochloride with Ethyl 4-Fluorobenzoate

An alternative preparative approach involves the reaction of 1-benzylpiperazine hydrochloride with ethyl 4-fluorobenzoate in a polar aprotic solvent such as N,N-dimethylformamide (DMF):

- The reactants are combined in DMF and refluxed at approximately 433 K (160 °C) for 16 hours.

- Upon cooling to room temperature, the reaction mixture is poured into water to precipitate the product.

- The solid is filtered, washed with water, and dried under vacuum.

- Recrystallization from isopropanol yields ethyl 4-(4-benzylpiperazin-1-yl)benzoate with a yield of about 70%.

This intermediate can be further converted to the benzoate salt by hydrolysis or salt formation with benzoic acid.

Industrial and Laboratory Scale Considerations

- The zinc reduction method is advantageous for its simplicity and use of inexpensive reagents but requires careful control of reaction temperature and handling of zinc residues.

- The nucleophilic substitution method offers a more direct route to benzoate derivatives and can be optimized for scale-up, especially using continuous flow reactors to improve yield and reproducibility.

- Solvent choice (chloroform, petroleum benzene, DMF, isopropanol) and temperature control are critical for product purity and crystallization quality.

Data Tables Summarizing Preparation Conditions and Yields

| Method | Starting Material | Key Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Zinc reduction | 1-Benzyl-4-nitrosopiperazine | Zinc dust, acetic acid, NaOH, chloroform extraction | 25–60 | ~1.5 hours | Not specified | Requires filtration and crystallization |

| Nucleophilic substitution | 1-Benzylpiperazine hydrochloride | Ethyl 4-fluorobenzoate, DMF, reflux | ~160 (433 K) | 16 hours | ~70 | Product recrystallized from isopropanol |

Analytical and Structural Confirmation

- The product identity and purity are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

- Crystallographic data of related benzoate esters confirm typical bond lengths and angles consistent with piperazine derivatives, supporting structural integrity of the synthesized compound.

- Melting point analysis and chromatographic purity assessments are also standard for quality control.

Summary of Research Findings

- The zinc reduction method is a classical and reliable route for preparing 1-benzyl-4-aminopiperazine, which can be converted into the benzoate salt.

- Direct nucleophilic substitution with ethyl 4-fluorobenzoate offers an efficient alternative to access benzoate derivatives with good yields.

- Optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry is essential for maximizing yield and purity.

- Crystallographic and spectroscopic analyses provide detailed structural validation of the synthesized compounds.

This detailed analysis consolidates diverse, authoritative sources to present a comprehensive view of the preparation methods for this compound, suitable for research and industrial applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Benzylpiperazin-1-amine benzoate, and how can intermediates be optimized for yield?

- Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, in a reflux reaction, 1-amino-4-methylpiperazine is reacted with a benzyl halide derivative in a polar aprotic solvent (e.g., DMF or acetonitrile). Purification involves column chromatography (e.g., chloroform:methanol gradients) followed by crystallization . Yield optimization requires controlled stoichiometry, temperature (e.g., 60–80°C), and inert atmosphere. Intermediate purity should be verified via TLC or HPLC before proceeding .

Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?

- Methodology :

- Structural confirmation : Use H/C NMR to verify piperazine ring substitution patterns and benzyl group integration.

- Purity assessment : Employ reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS for quantification. UV/Vis spectroscopy (e.g., λ~249–296 nm) can track aromatic chromophores .

- Crystallinity : X-ray diffraction or differential scanning calorimetry (DSC) to confirm solid-state properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for 4-Benzylpiperazin-1-amine derivatives?

- Methodology :

- In vitro assays : Perform cytotoxicity screens (e.g., MTT or LDH assays) on human cell lines (e.g., HepG2 or HEK293) to establish IC values.

- Metabolic profiling : Use hepatocyte cultures or microsomal preparations to identify metabolites via LC-HRMS.

- In vivo validation : Conduct acute toxicity studies in rodent models (OECD Guideline 423) with histopathological analysis of liver/kidney tissues. Discrepancies in literature may arise from impurity profiles (e.g., fentanyl analogs), necessitating rigorous batch-to-batch HPLC analysis .

Q. What experimental strategies are recommended for elucidating the molecular targets of this compound in neurological pathways?

- Methodology :

- Receptor binding assays : Radioligand displacement studies (e.g., H-labeled ligands for dopamine or serotonin receptors) to identify affinity profiles.

- Enzyme inhibition : Screen against monoamine oxidases (MAO-A/B) or acetylcholinesterase using fluorometric/colorimetric kits.

- Cellular signaling : CRISPR-Cas9 knockdown of candidate targets (e.g., GPCRs) in neuronal cells, followed by functional assays (cAMP or calcium flux measurements) .

Q. How can degradation pathways of this compound be systematically studied under environmental conditions?

- Methodology :

- Abiotic degradation : Expose the compound to UV light (254 nm) or oxidative conditions (HO/Fe), and monitor degradation via LC-MS/MS.

- Biodegradation : Use microbial consortia from contaminated sites in enrichment cultures, with benzoate as a co-substrate. Metagenomic analysis (16S rRNA sequencing) can identify degradative taxa .

- QSPR modeling : Predict half-lives using computational tools (e.g., EPI Suite) based on logP and molecular orbital parameters .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are suitable for analyzing dose-response contradictions in pharmacological studies?

- Methodology :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to compare EC values across studies.

- Meta-analysis : Pool datasets using random-effects models (e.g., RevMan) to account for inter-study variability.

- Sensitivity analysis : Evaluate outlier influences via Cook’s distance or leverage plots .

Q. How can researchers validate the specificity of this compound in enzyme inhibition assays?

- Methodology :

- Counter-screening : Test against structurally related enzymes (e.g., other hydrolases or kinases) to rule off-target effects.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to confirm target engagement.

- Crystallography : Co-crystallize the compound with the enzyme (e.g., MAO-B) to visualize binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.